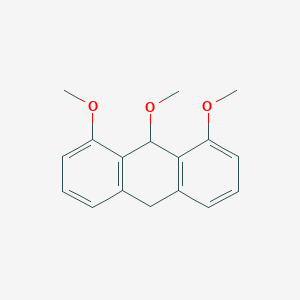
1,8,9-Trimethoxy-9,10-dihydro-anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,9-Trimethoxy-9,10-dihydro-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methoxy groups at positions 1, 8, and 9, and a dihydro structure at positions 9 and 10. Anthracene derivatives are known for their photophysical properties and have applications in various fields such as organic light-emitting diodes (OLEDs) and photon upconversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between anthracene and benzoquinone, followed by methoxylation. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as zinc iodide and silver oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Anthracene and its derivatives.
Substitution: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
1,8,9-Trimethoxy-9,10-dihydro-anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of OLEDs and other photophysical applications.
Mechanism of Action
The mechanism of action of 1,8,9-Trimethoxy-9,10-dihydro-anthracene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the dihydro structure play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
9,10-Dihydroanthracene: A simpler derivative without methoxy groups, used as a hydrogen donor.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
Triptycene: A more complex structure with three phenyl rings, used in various photophysical applications.
Uniqueness: 1,8,9-Trimethoxy-9,10-dihydro-anthracene is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its photophysical properties and potential biological activities compared to other anthracene derivatives .
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1,8,9-trimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C17H18O3/c1-18-13-8-4-6-11-10-12-7-5-9-14(19-2)16(12)17(20-3)15(11)13/h4-9,17H,10H2,1-3H3 |
InChI Key |
SEFFBCQMWOLCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=C(CC3=C1C(=CC=C3)OC)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
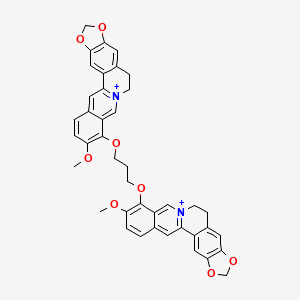
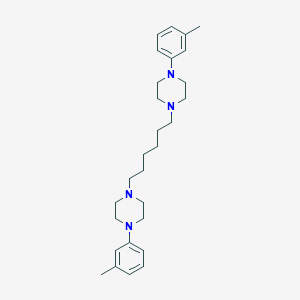
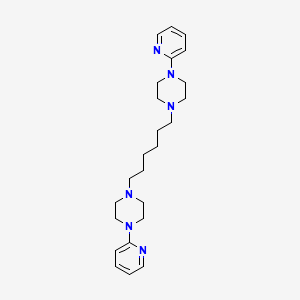
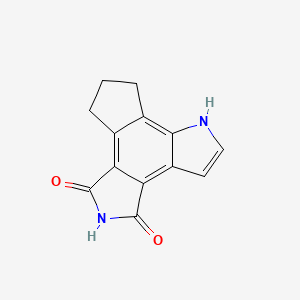
![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
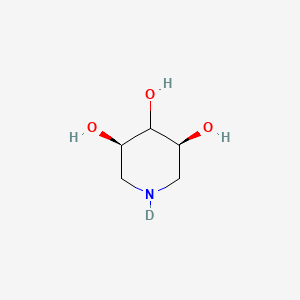
![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)

